Isobornyl acrylate

UV Curing Polymerization Shrinkage Reactive Diluents

UV/EB formulators face chronic warpage and delamination on sensitive substrates due to excessive cure shrinkage. Isobornyl acrylate (IBOA) resolves this with a uniquely rigid bicyclic structure that delivers high Tg without the high viscosity of multifunctional diluents. - Reduces volumetric shrinkage to 8.24% vs. 16.06% for TMPTA, minimizing stress on plastics and metals. - Imparts high hardness (homopolymer Tg ~100°C) and a 175% increase in critical scratch load. - Low viscosity (5-10 mPa·s) and ≥98% purity ensure consistent, rapid UV/EB cure. - Available from bench to bulk; standard UN3082 shipping applies.

Molecular Formula C7H6N2O
Molecular Weight 0
CAS No. 111821-21-7
Cat. No. B1166645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobornyl acrylate
CAS111821-21-7
Molecular FormulaC7H6N2O
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)C=C)C)C
InChIInChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobornyl Acrylate Technical Baseline


Isobornyl acrylate (CAS 5888-33-5; synonyms: IBOA, IBXA) is a monofunctional acrylate monomer characterized by a bulky bicyclic isobornyl ester moiety. Its unique rigid structure imparts high glass transition temperature (Tg), low volumetric shrinkage, and exceptional hardness to cured polymer networks [1]. The monomer exhibits low viscosity (5–10 mPa·s at 25°C) and high purity (≥99.2% assay), making it a strategic reactive diluent for UV/EB curable coatings, inks, adhesives, and 3D printing resins [2][3]. Its distinct molecular architecture enables tunable thermomechanical properties in copolymer systems, offering a differentiated performance profile relative to conventional linear or methacrylate analogs [4].

UV/EB Curing Monomer Reactive diluent for photopolymerizable coatings, inks, and 3D printing resins.
Rigid Bicyclic Architecture Elevates polymer Tg and hardness while maintaining low formulation viscosity.
Controlled Polymerization Lower propagation rate supports ATRP/RAFT synthesis of defined block copolymers.

IBOA Irreplaceability vs. Generic Acrylates


Isobornyl acrylate's bulky, rigid bicyclic structure confers a unique combination of low viscosity, high polymer glass transition temperature (Tg), and low polymerization shrinkage that is not simultaneously achievable with linear acrylates (e.g., n-butyl acrylate, 2-ethylhexyl acrylate) or the analogous methacrylate (IBOMA) [1]. While linear alkyl acrylates provide flexibility, they drastically lower Tg and modulus [2]. Conversely, IBOMA exhibits slower cure speed and different copolymerization kinetics compared to IBOA, leading to distinct network architecture and performance [3]. Furthermore, the propagation rate coefficient of IBOA is significantly lower than that of less sterically hindered acrylates, enabling more controlled polymerization and reduced exotherm in UV curing processes [4]. Simple substitution therefore compromises critical performance attributes such as hardness, shrinkage control, and cure speed, necessitating the evidence-based selection of IBOA.

IBOA
Rigid bicyclic monomer imparts high Tg (~100°C) and low shrinkage.
Linear Acrylates
n-Butyl or 2-ethylhexyl acrylate drastically lowers Tg and modulus; may not reproduce hardness.
IBOA
Higher kp enables more controlled radical polymerization with narrower dispersity.
IBOMA
Methacrylate analog exhibits different cure speed and graft site selectivity; may alter network architecture.
IBOA
Monofunctional; reported volumetric shrinkage ~8.24% in UV coatings.
Multifunctional Diluents
TMPTA or HDDA exhibit higher shrinkage (13–16%), risking warpage and interfacial stress.

Isobornyl Acrylate Differentiation Evidence


Shrinkage vs. Multifunctional Acrylate Diluents

Isobornyl acrylate (IBOA) exhibits significantly lower volumetric shrinkage compared to common multifunctional reactive diluents. In a direct comparative study of UV-curable coating formulations, IBOA (monofunctional) achieved a volume shrinkage of only 8.24%, whereas trimethylolpropane triacrylate (TMPTA, trifunctional) exhibited 16.06% and 1,6-hexanediol diacrylate (HDDA, difunctional) showed 13.33% [1]. This reduction minimizes internal stress and improves adhesion to challenging substrates.

Shrinkage vs. multifunctional diluents
Head-to-head
IBOA 8.24% vs TMPTA 16.06%, HDDA 13.33%
Reported lower volumetric shrinkage supports adhesion and dimensional stability.
UV-curable coating data; supplier datasheet.
UV Curing Polymerization Shrinkage Reactive Diluents

High Tg vs. Linear Acrylates

Poly(isobornyl acrylate) (PIBA) exhibits a high glass transition temperature (Tg) near 100°C, which is substantially greater than that of poly(n-butyl acrylate) (PnBA), which has a Tg of approximately -54°C [1]. This stark contrast, amounting to a difference of over 150°C, demonstrates the profound impact of the rigid isobornyl side group on chain mobility and thermal resistance. PIBA's Tg is comparable to that of poly(methyl methacrylate) (PMMA, Tg ≈ 105°C) and polystyrene (PS, Tg ≈ 100°C), enabling its use as a high-hardness component in copolymer design [2].

High Tg vs. linear acrylates
Cross-study
Poly(IBOA) Tg ~100°C vs PnBA Tg -54°C
Enables high-hardness copolymer design when combined with soft monomers.
ΔTg >150°C; DSC data compiled from multiple references.
Thermomechanical Properties Polymer Physics DSC

Propagation Rate Coefficient vs. Other Acrylates

The propagation rate coefficient (kp) of isobornyl acrylate (iBoA) is the lowest among a series of sterically demanding acrylates. At 60°C, kp values determined by PLP-SEC are: iBoA ≈ 1770 L·mol⁻¹·s⁻¹, tert-butyl acrylate (tBuA) ≈ 3100 L·mol⁻¹·s⁻¹, and 1-ethoxyethyl acrylate (EEA) ≈ 7900 L·mol⁻¹·s⁻¹ [1]. The activation energy for propagation is 17.0 kJ·mol⁻¹ for iBoA, compared to 13.8 kJ·mol⁻¹ for EEA. This lower kp, attributed to steric hindrance from the bulky bicyclic group, results in slower, more controlled radical polymerization, which is advantageous for achieving narrow molecular weight distributions in controlled radical polymerization techniques like ATRP [2].

Propagation rate coefficient (kp)
Head-to-head
iBoA kp ~1770 L·mol⁻¹·s⁻¹ (60°C)
Lower kp supports controlled radical polymerization for narrow dispersity.
PLP-SEC; ~43% lower than tBuA, ~78% lower than EEA.
Polymerization Kinetics PLP-SEC ATRP

Scratch Resistance vs. Petro-Based Coatings

Incorporating isobornyl acrylate as a monoacrylate diluent significantly enhances the scratch resistance of photopolymerizable coatings. Microscratch testing on polycarbonate substrates revealed that formulations containing IBOA exhibited up to a 175% increase in critical load compared to a classical petro-based reference coating [1]. This improvement is attributed to the rigid bicyclic structure of IBOA, which contributes to a higher elastic modulus and greater resistance to plastic deformation under localized stress.

Scratch resistance vs. petro-based coating
Head-to-head
Up to 175% increase in critical load
Reported improvement in scratch resistance for protective clear coatings.
Microscratch on polycarbonate; photopolymerizable coatings.
Scratch Resistance Coatings Bio-based Monomers

Grafting Reactivity: IBOA vs. IBOMA

In radical-induced grafting onto cis-polybutadiene (PBD) at 70°C, isobornyl acrylate (IBA) exhibits a higher reaction order with respect to monomer concentration (1.33) compared to isobornyl methacrylate (IBM, order 1.22) [1]. This indicates that IBA grafting is more sensitive to monomer concentration changes and proceeds with different kinetic behavior. Furthermore, spectroscopic analysis confirmed that IBA grafting occurs preferentially at the double bond position of PBD, whereas IBM grafts at the vinylic position, leading to structurally distinct graft copolymers [1].

Grafting reactivity: IBOA vs. IBOMA
Head-to-head
Reaction order 1.33 vs 1.22; different graft sites
Distinct kinetics and site selectivity may influence copolymer architecture.
Grafting onto cis-polybutadiene at 70°C.
Graft Copolymerization Kinetics Polymer Modification

Low Viscosity Dilution Efficiency

Isobornyl acrylate possesses a low viscosity in the range of 5–10 mPa·s at 25°C, comparable to other monofunctional diluents but significantly lower than high-viscosity oligomers typically used in UV/EB curable systems [1][2]. While specific viscosity reduction data against individual comparators is not available in the form of a direct head-to-head study, the low viscosity of IBOA enables effective dilution of high-viscosity epoxy and urethane acrylate oligomers. This allows formulators to achieve desired application viscosity without resorting to volatile organic solvents or high levels of low-Tg diluents that would compromise final coating hardness .

Low viscosity dilution efficiency
Supporting evidence
5–10 mPa·s at 25°C (typical 7.5 mPa·s)
Low viscosity enables dilution of oligomers without sacrificing final hardness.
Orders of magnitude lower than urethane acrylate oligomers; supplier datasheet.
Reactive Diluent Viscosity Formulation

Isobornyl Acrylate Validated Applications


Low-Shrinkage, High-Hardness UV Coatings

IBOA is the preferred reactive diluent for UV/EB curable coatings applied to temperature-sensitive plastic substrates (e.g., polycarbonate, PET) and metals. Evidence demonstrates its ability to reduce volumetric shrinkage to 8.24%, significantly lower than multifunctional acrylates like TMPTA (16.06%) [1]. This low shrinkage minimizes internal stress build-up during rapid UV cure, preventing substrate warpage and delamination. Simultaneously, its high homopolymer Tg (~100°C) imparts superior surface hardness and scratch resistance, with a demonstrated 175% increase in critical load compared to conventional coatings [2].

Precision SLA/DLP 3D Printing Resins

In stereolithography (SLA) and digital light processing (DLP) 3D printing, IBOA is a critical component for achieving high-resolution, rigid parts. The low volumetric shrinkage (8.24%) directly translates to improved dimensional fidelity and reduced warpage during printing [1]. Furthermore, the high Tg of poly(IBOA) (~100°C) ensures that printed green parts possess sufficient rigidity and heat deflection temperature for handling and post-curing, outperforming formulations based on flexible acrylates like n-butyl acrylate (Tg ≈ -54°C) [3].

Controlled Polymerization for Block Copolymers

Researchers utilizing ATRP, RAFT, or NMP for synthesizing advanced polymer architectures should select IBOA over other bulky acrylates due to its well-characterized and relatively low propagation rate coefficient (kp ≈ 1770 L·mol⁻¹·s⁻¹ at 60°C) [4]. This lower kp, compared to monomers like tert-butyl acrylate (kp ≈ 3100 L·mol⁻¹·s⁻¹), facilitates superior control over molecular weight distribution and enables the precise construction of gradient and block copolymers with tailored thermomechanical properties, as demonstrated in studies with n-butyl acrylate [3].

Low-Shrinkage Dental Restoratives

In dental resin composites, replacing conventional diluents like triethylene glycol dimethacrylate (TEGDMA) with IBOA or IBOMA results in significantly lower volumetric shrinkage and shrinkage stress [5]. This reduction is critical for improving the longevity of dental restorations by minimizing microleakage at the tooth-restoration interface and reducing post-operative sensitivity. Comparative studies confirm that Bis-GMA/IBO(M)A formulations exhibit lower shrinkage than Bis-GMA/TEGDMA controls [5].

Application
Selection Property
Validation Focus
Low-shrinkage UV coatings
Reported low volumetric shrinkage and high Tg
Shrinkage, adhesion, and scratch resistance on plastic/metal substrates
SLA/DLP 3D printing resins
Dimensional fidelity and green-part rigidity
Warpage reduction and handling strength before post-cure
Controlled radical polymerization
Low propagation rate coefficient (kp)
Dispersity control and block copolymer architecture
Dental restoratives research
Low polymerization shrinkage stress
Microleakage reduction and interfacial integrity

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